molecular formula C9H10N2O2 B2708973 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione CAS No. 116625-45-7

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2708973
CAS No.: 116625-45-7
M. Wt: 178.191
InChI Key: PLBDPBYVJIADRK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring fused with a dihydropyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylpyrrole with maleic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrrole derivatives with varying degrees of saturation.

Scientific Research Applications

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2,5-dione: A simpler analog with similar reactivity but lacking the fused dihydropyrrole ring.

    1H-pyrrole-2,5-dione: Another related compound with a similar core structure but different substituents.

Uniqueness

1-(1-methyl-1H-pyrrol-2-yl)dihydro-1H-pyrrole-2,5-dione is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-6-2-3-7(10)11-8(12)4-5-9(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDPBYVJIADRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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